(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-hydroxyaniline with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes a cyclization reaction with a thioamide to form the thiazolidinone ring. The reaction conditions often require mild heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups but different core structures.
Methoxypropyl derivatives: Compounds with methoxypropyl chains but different functional groups.
Uniqueness
(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O3S2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-(3-methoxypropyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C14H16N2O3S2/c1-19-7-3-6-16-13(18)12(21-14(16)20)9-15-10-4-2-5-11(17)8-10/h2,4-5,8-9,17-18H,3,6-7H2,1H3 |
InChI Key |
UZGZROIPEJCFAU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)O)O |
Origin of Product |
United States |
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